molecular formula C7H6BrFMg B071462 3-Fluoro-4-methylphenylmagnesium bromide CAS No. 185077-02-5

3-Fluoro-4-methylphenylmagnesium bromide

Cat. No. B071462
CAS RN: 185077-02-5
M. Wt: 213.33 g/mol
InChI Key: QLGSDGDHUROFKU-UHFFFAOYSA-M
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Description

3-Fluoro-4-methylphenylmagnesium bromide is a chemical compound with the molecular formula C7H6BrFMg . It is often used in laboratory settings .


Molecular Structure Analysis

The molecular weight of 3-Fluoro-4-methylphenylmagnesium bromide is 213.33 g/mol . The InChI string representation of its structure is InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7 (6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 . The Canonical SMILES string is CC1=C (C= [C-]C=C1)F. [Mg+2]. [Br-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methylphenylmagnesium bromide include a molecular weight of 213.33 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass is 211.94873 g/mol and the monoisotopic mass is 211.94873 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 10 . The complexity of the molecule is 182 .

Scientific Research Applications

Catalyst Development

Finally, it is used in the development of catalysts where the fluorinated phenyl group is a part of the catalytic system, contributing to the efficiency and selectivity of the catalyst in various chemical transformations.

Each of these applications demonstrates the versatility of 3-Fluoro-4-methylphenylmagnesium bromide in scientific research, highlighting its importance in advancing various fields of study. The compound’s ability to form carbon-carbon bonds and introduce fluorinated groups makes it a valuable tool in organic synthesis .

Safety and Hazards

3-Fluoro-4-methylphenylmagnesium bromide is classified as a flammable liquid (Category 2), acute oral toxicity (Category 4), skin corrosion/irritation (Category 1B), serious eye damage/eye irritation (Category 1), carcinogenicity (Category 2), and specific target organ toxicity (single exposure, Category 3, targeting the respiratory system and central nervous system) . It is advised to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area, kept away from heat/sparks/open flames/hot surfaces, and stored locked up in a well-ventilated place .

Mechanism of Action

Target of Action

3-Fluoro-4-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are highly reactive and can react with a variety of functional groups, making them versatile reagents in synthesis .

Mode of Action

The mode of action of 3-Fluoro-4-methylphenylmagnesium bromide, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to a carbonyl group . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .

Pharmacokinetics

It is primarily used in laboratory settings for chemical synthesis .

Result of Action

The result of the action of 3-Fluoro-4-methylphenylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions present .

Action Environment

The action of 3-Fluoro-4-methylphenylmagnesium bromide is highly dependent on the environment in which the reaction takes place . Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . The temperature, solvent, and presence of other reactants can also significantly influence the outcome of the reaction .

properties

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGSDGDHUROFKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylphenylmagnesium bromide

CAS RN

185077-02-5
Record name Bromo(3-fluoro-4-methylphenyl)magnesium
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